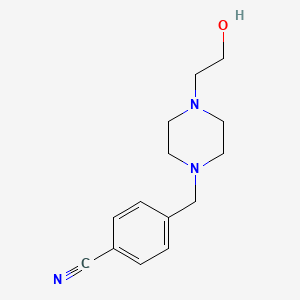

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” is a versatile chemical compound with immense potential in scientific research. It has been used in the synthesis of various analogues as inhibitors of Human Equilibrative Nucleoside Transporters .

Synthesis Analysis

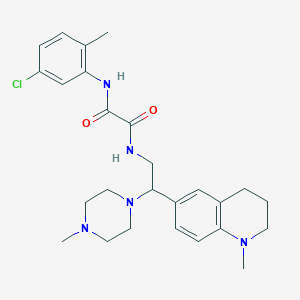

The synthesis of piperazine derivatives, such as “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” is complex and involves various functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The chemical reactions involving “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” are complex and involve various steps. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications

Antiviral and Antimicrobial Activities

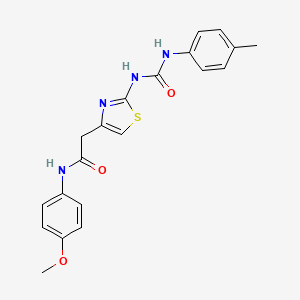

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile derivatives have been explored for their potent antiviral and antimicrobial activities. For instance, derivatives like 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have shown significant antiviral activity against Hepatitis C Virus (HCV), acting at the HCV entry stage with a high sensitivity to clinical resistant HCV mutants and a synergistic effect with clinical drugs, making them promising candidates for therapeutic application against HCV (Jiang et al., 2020). Additionally, urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized, displaying promising antiviral activities against Tobacco Mosaic Virus (TMV) and potent antimicrobial activities, showcasing the diverse bioactive potential of these compounds (Reddy et al., 2013).

Antidepressant Metabolism Study

Research on the metabolic pathway of novel antidepressants, like Lu AA21004, has revealed that derivatives of piperazine, such as 4-hydroxy-phenyl metabolite, undergo various metabolic transformations including oxidation, N-hydroxylation, and benzylic alcohol formation. These studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of these antidepressants (Hvenegaard et al., 2012).

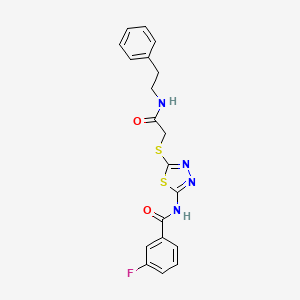

Anticancer and Binding Mechanisms

Piperazine derivatives have also shown significant anticancer activity. A study on the binding characteristics of a newly synthesized piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy and molecular modeling studies revealed insights into the pharmacokinetic mechanisms of the drug, highlighting its low toxic nature and potential for cancer treatment (Karthikeyan et al., 2015).

Anti-Malarial Potential

The structure of certain piperazine derivatives has been associated with anti-malarial activity. Crystal structure analysis of active and non-active piperazine derivatives has provided insights into their potential as anti-malarial agents, indicating the significance of specific molecular conformations and intermolecular interactions for generating activity (Cunico et al., 2009).

Future Directions

properties

IUPAC Name |

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c15-11-13-1-3-14(4-2-13)12-17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIDQELOPXYDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxane-4-carboxylic acid](/img/structure/B2770609.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)

![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2770615.png)

![7-(4-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2770617.png)

![4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2770618.png)

![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)

![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)